Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate
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Overview
Description
Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.28 g/mol . This compound is part of the indolizine family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
The synthesis of Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate typically involves the reaction of 1-methylindole-3-carboxaldehyde with appropriate reagents under controlled conditions . The reaction conditions often include the use of a base catalyst and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Scientific Research Applications
Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate can be compared with other indolizine derivatives, such as:
1-Methylindole-3-carboxaldehyde: A precursor in the synthesis of the compound.
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties
Properties
IUPAC Name |
methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10-11(9-16)13-5-3-4-8-15(13)12(10)6-7-14(17)18-2/h3-5,8-9H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORSIIZSZYLUKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C=O)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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